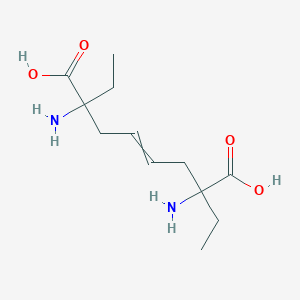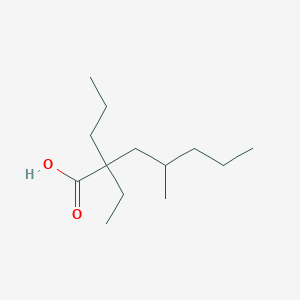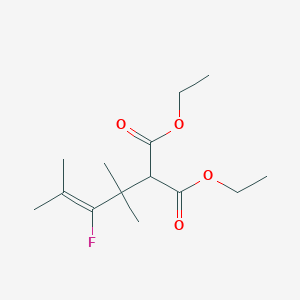phosphanium chloride CAS No. 62036-55-9](/img/structure/B14536170.png)
[2-(4-Methoxyanilino)ethenyl](triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyanilino)ethenylphosphanium chloride is an organophosphorus compound that features a triphenylphosphonium group attached to an ethenyl chain, which is further substituted with a 4-methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyanilino)ethenylphosphanium chloride typically involves a multi-step process One common method includes the reaction of triphenylphosphine with an appropriate alkyl halide to form a phosphonium saltThe final step involves the formation of the ethenyl linkage, often achieved through a Wittig reaction, where the phosphonium ylide reacts with an aldehyde or ketone to form the desired product .
Industrial Production Methods
Industrial production of 2-(4-Methoxyanilino)ethenylphosphanium chloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyanilino)ethenylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.
Scientific Research Applications
2-(4-Methoxyanilino)ethenylphosphanium chloride has several applications in scientific research:
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyanilino)ethenylphosphanium chloride involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with various substrates, facilitating reactions such as nucleophilic substitution and addition. The ethenyl linkage and 4-methoxyaniline moiety contribute to its reactivity and specificity in targeting certain pathways .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, particularly in the formation of phosphonium ylides.
Methoxymethylenetriphenylphosphorane: Used in Wittig reactions to form alkenes.
Triphenylmethane: A structural analog used in the synthesis of dyes and other organic compounds.
Uniqueness
2-(4-Methoxyanilino)ethenylphosphanium chloride is unique due to its combination of a phosphonium center with an ethenyl linkage and a 4-methoxyaniline moiety
Properties
CAS No. |
62036-55-9 |
|---|---|
Molecular Formula |
C27H25ClNOP |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-(4-methoxyanilino)ethenyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H25NOP.ClH/c1-29-24-19-17-23(18-20-24)28-21-22-30(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27;/h2-22,28H,1H3;1H/q+1;/p-1 |
InChI Key |
KHEJGUIFPMTBLX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,4-Diazepan-1-yl)[4-(methanesulfonyl)phenyl]methanone](/img/structure/B14536091.png)
![3-[(Phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14536096.png)
![4-[Cyclohexyl(isocyano)methyl]pyridine](/img/structure/B14536097.png)
![9-{[2-(Hept-2-YN-1-YL)cyclopent-1-EN-1-YL]oxy}-9-borabicyclo[3.3.1]nonane](/img/structure/B14536100.png)
![Pyrrolo[3,4-b]indol-3(2H)-one, 1,4-dihydro-4-methyl-1,2-diphenyl-](/img/structure/B14536113.png)

![Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate](/img/structure/B14536123.png)

![[2-(2-Methyl-1H-indol-3-yl)-1H-perimidine-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14536145.png)
![methyl 13-[(2S,5R)-5-methyloxolan-2-yl]tridecanoate](/img/structure/B14536151.png)

![N,N-Dimethyl-4-{[(3-phenyl-1H-indol-1-yl)imino]methyl}aniline](/img/structure/B14536166.png)


